molecular formula C18H13ClN2O B299862 N-(5-chloro-2-pyridinyl)-1,2-dihydro-5-acenaphthylenecarboxamide

N-(5-chloro-2-pyridinyl)-1,2-dihydro-5-acenaphthylenecarboxamide

Cat. No. B299862
M. Wt: 308.8 g/mol
InChI Key: HCYFTBPFYCTGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-1,2-dihydro-5-acenaphthylenecarboxamide, commonly known as CpdA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CpdA belongs to the class of selective glucocorticoid receptor modulators (SGRMs) and has been shown to have anti-inflammatory and immunomodulatory effects.

Mechanism of Action

CpdA selectively binds to the glucocorticoid receptor and modulates its activity. The glucocorticoid receptor is a nuclear receptor that regulates gene expression in response to glucocorticoid hormones. CpdA acts as a partial agonist of the glucocorticoid receptor, which means it can both activate and inhibit gene expression depending on the context. CpdA has been shown to selectively modulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CpdA has been shown to have anti-inflammatory and immunomodulatory effects by selectively modulating the expression of genes involved in inflammation and immune response. CpdA has also been shown to have neuroprotective effects and has potential for the treatment of neurodegenerative diseases. CpdA has been shown to have minimal side effects and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

CpdA has several advantages for lab experiments, including its selectivity for the glucocorticoid receptor, its anti-inflammatory and immunomodulatory effects, and its neuroprotective effects. However, CpdA has some limitations, including its relatively low potency compared to other glucocorticoid receptor agonists and its limited solubility in aqueous solutions.

Future Directions

For CpdA research include further studies on its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. CpdA also has potential for the treatment of neurodegenerative diseases, and further studies on its neuroprotective effects are warranted. Additionally, further studies on the mechanism of action of CpdA and its selectivity for the glucocorticoid receptor are needed to fully understand its potential therapeutic applications.

Synthesis Methods

CpdA can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with 2-bromo-1,2-dihydronaphthalene to form 2-(5-chloro-2-pyridinyl)-1,2-dihydronaphthalene. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product, N-(5-chloro-2-pyridinyl)-1,2-dihydro-5-acenaphthylenecarboxamide.

Scientific Research Applications

CpdA has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. CpdA has been shown to have anti-inflammatory and immunomodulatory effects by selectively binding to the glucocorticoid receptor and modulating its activity. CpdA has also been shown to have neuroprotective effects and has potential for the treatment of neurodegenerative diseases.

properties

Product Name

N-(5-chloro-2-pyridinyl)-1,2-dihydro-5-acenaphthylenecarboxamide

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1,2-dihydroacenaphthylene-5-carboxamide

InChI

InChI=1S/C18H13ClN2O/c19-13-7-9-16(20-10-13)21-18(22)15-8-6-12-5-4-11-2-1-3-14(15)17(11)12/h1-3,6-10H,4-5H2,(H,20,21,22)

InChI Key

HCYFTBPFYCTGFV-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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